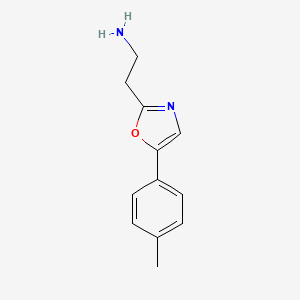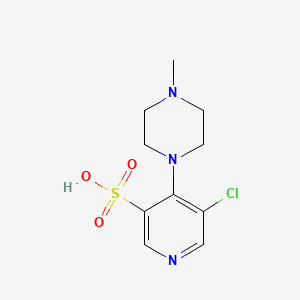
(dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dicyclohexylamino group and an ethoxycarbonylamino group attached to a propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate typically involves the reaction of dicyclohexylamine with (2S)-2-(ethoxycarbonylamino)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production under optimized conditions, leading to higher yields and improved efficiency compared to traditional batch processes .
化学反应分析
Types of Reactions
(dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amino and ethoxycarbonyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
(dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (dicyclohexylamino) (2S)-2-(methoxycarbonylamino)propanoate
- (dicyclohexylamino) (2S)-2-(butoxycarbonylamino)propanoate
Uniqueness
(dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
属性
分子式 |
C18H32N2O4 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC 名称 |
(dicyclohexylamino) (2S)-2-(ethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H32N2O4/c1-3-23-18(22)19-14(2)17(21)24-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h14-16H,3-13H2,1-2H3,(H,19,22)/t14-/m0/s1 |
InChI 键 |
NSIPYCCTQSBSLX-AWEZNQCLSA-N |
手性 SMILES |
CCOC(=O)N[C@@H](C)C(=O)ON(C1CCCCC1)C2CCCCC2 |
规范 SMILES |
CCOC(=O)NC(C)C(=O)ON(C1CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B11819386.png)


![ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B11819399.png)

![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)
![3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11819410.png)


![N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B11819433.png)
![2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol](/img/structure/B11819438.png)
![6-Bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11819441.png)

![N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11819448.png)
